molecular formula C8H4BrFO3 B14780670 5-Bromo-2-fluoro-3-formylbenzoic acid

5-Bromo-2-fluoro-3-formylbenzoic acid

Cat. No.: B14780670
M. Wt: 247.02 g/mol
InChI Key: YDFCRWXFZXIAIK-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4BrFO3 and a molecular weight of 247.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and formyl functional groups attached to a benzoic acid core. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-formylbenzoic acid can be achieved through several methods. One common approach involves the bromination and fluorination of benzoic acid derivatives. For instance, starting with 2-fluorobenzoic acid, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated and fluorinated benzoic acid with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination processes, followed by formylation. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or alkenes.

Major Products

    Substitution: Various substituted benzoic acids.

    Oxidation: 5-Bromo-2-fluoro-3-carboxybenzoic acid.

    Reduction: 5-Bromo-2-fluoro-3-hydroxybenzoic acid.

    Coupling: Biaryl compounds and styrenes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-formylbenzoic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on target proteins. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-3-formylbenzoic acid is unique due to the combination of bromine, fluorine, and formyl functional groups on the benzoic acid core. This unique combination allows for specific reactivity and interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

5-bromo-2-fluoro-3-formylbenzoic acid

InChI

InChI=1S/C8H4BrFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13)

InChI Key

YDFCRWXFZXIAIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)C(=O)O)Br

Origin of Product

United States

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